D-Isoleucine, 4-hydroxy-, (4R)-

Description

Overview of Branched-Chain Amino Acid Derivatives in Academic Research

Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids that serve as fundamental building blocks for proteins. nih.gov Unlike many other amino acids, BCAAs are primarily metabolized in skeletal muscle rather than the liver. tandfonline.com Beyond their role in protein synthesis, BCAAs and their derivatives are significant molecules in various biological processes, including metabolic regulation and energy production. nih.gov Academic research has increasingly focused on BCAA derivatives, which are compounds structurally related to the primary BCAAs but with modifications that impart unique chemical properties and biological activities. These derivatives are investigated for their potential roles in cellular signaling and as intermediates for peptide antibiotics and other bioactive compounds. nih.govfrontiersin.org The study of these molecules provides insights into metabolic pathways and offers structural models for the design of novel therapeutic agents. researchgate.net

Significance of Hydroxylation in Amino Acid Chemistry

Hydroxylation is a crucial chemical modification that involves the enzymatic addition of a hydroxyl (-OH) group to an amino acid's side chain. frontiersin.org This process, often occurring after the amino acid has been incorporated into a protein (a post-translational modification), significantly alters the molecule's physicochemical properties. researchgate.net The introduction of the polar hydroxyl group can increase water solubility, influence protein structure, and modify biological function. acs.org A prominent example is the hydroxylation of proline and lysine, which is essential for the stability of the collagen triple helix, a key structural protein in connective tissues. frontiersin.orgresearchgate.net Enzymes known as hydroxylases catalyze these reactions, and their activity expands the functional diversity of amino acids beyond the standard 20 found in the genetic code. mdpi.com

Introduction to 4-Hydroxyisoleucine (B15566) Isomers and their Context in Scholarly Inquiry

4-Hydroxyisoleucine is a non-proteinogenic, hydroxylated branched-chain amino acid, meaning it is not one of the amino acids typically incorporated into proteins during translation. nih.govfrontiersin.org It is found naturally in certain plants, most notably in the seeds of fenugreek (Trigonella foenum-graecum). nih.gov The 4-hydroxyisoleucine molecule has three stereocenters, which means it can exist in eight different stereoisomeric forms. explorationpub.com

In scholarly research, the vast majority of studies have concentrated on one specific isomer: (2S,3R,4S)-4-hydroxyisoleucine. frontiersin.orgnih.gov This particular molecule has garnered significant attention for its potent insulinotropic properties, meaning it can stimulate the secretion of insulin in a glucose-dependent manner. nih.govnih.gov Due to this activity, the (2S,3R,4S) isomer is widely investigated as a potential compound for managing metabolic conditions. nih.gov Another isomer, (2R,3R,4S), has also been identified as a minor component in fenugreek. nih.gov The distinct biological activities of different isomers underscore the importance of stereochemistry in determining a molecule's function.

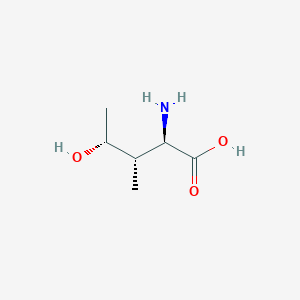

Defining the Research Focus: D-Isoleucine, 4-hydroxy-, (4R)- ((2R,3S,4R)-2-amino-4-hydroxy-3-methylpentanoic acid)

This article focuses exclusively on a specific, less-studied stereoisomer: D-Isoleucine, 4-hydroxy-, (4R)-, with the systematic IUPAC name (2R,3S,4R)-2-amino-4-hydroxy-3-methylpentanoic acid. The designation "D-Isoleucine" refers to the (2R) configuration at the alpha-carbon (the carbon adjacent to the carboxyl group), distinguishing it from the more common L-amino acids which have a (2S) configuration. The "(4R)" indicates the stereochemistry at the hydroxylated carbon. This compound is a structural variant of the more well-known 4-hydroxyisoleucine isomers and is primarily a subject of interest in synthetic and computational chemistry research. nih.gov Its unique spatial arrangement of atoms dictates its chemical properties and interactions with biological systems, making it a distinct entity for scientific investigation.

Table 1: Physicochemical Properties of (2R,3S,4R)-2-amino-4-hydroxy-3-methylpentanoic acid

| Property | Value |

|---|---|

| IUPAC Name | (2R,3S,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol |

| Exact Mass | 147.08954328 Da |

| Stereocenters | 3 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem. researchgate.net

Research Findings on D-Isoleucine, 4-hydroxy-, (4R)-

While the majority of research on 4-hydroxyisoleucine has centered on the naturally abundant (2S,3R,4S) isomer, recent computational studies have highlighted the potential of other stereoisomers, including the specific (2R,3S,4R) configuration. A 2024 study utilized computational methods to explore the antidiabetic potential of various 4-hydroxyisoleucine derivatives. nih.gov

In this research, molecular docking and free energy calculations were used to predict the binding affinities of different isomers to key enzymes involved in diabetes pathophysiology, such as α-glucosidase, α-amylase, and aldose reductase. nih.gov The study identified the (2R,3S,4R)-4-hydroxyisoleucine isomer, referred to as "2R-3S-4R-4HILe", as a potent derivative with superior binding affinities compared to control compounds. nih.gov Molecular dynamics simulations further suggested that this isomer forms stable complexes with the target enzymes, indicating its potential as an effective inhibitor. nih.gov

These computational findings are significant as they suggest that stereoisomers which are not the primary natural form may possess unique and potentially more potent biological activities. Such studies provide a strong rationale for the chemical synthesis of these specific molecules to allow for further in vitro and in vivo experimental validation. The enantioselective synthesis of related stereoisomers, such as the (3R,4R,5R)-4-hydroxy isoleucine lactone, has been reported, demonstrating that chemical pathways can be developed to create these precise molecular architectures for further investigation.

Table 2: Comparative Overview of Key 4-Hydroxyisoleucine Stereoisomers

| Stereoisomer | Common Name / Configuration | Primary Research Context |

|---|---|---|

| (2S,3R,4S) | L-4-Hydroxyisoleucine (major natural isomer) | Widely studied for its natural occurrence in fenugreek and its insulin-stimulating properties. nih.govnih.gov |

| (2R,3R,4S) | Minor natural isomer | Identified as a minor component in fenugreek seeds. nih.gov |

| (2R,3S,4R) | D-Isoleucine, 4-hydroxy-, (4R)- | Subject of computational studies for its predicted potent inhibitory activity against diabetes-related enzymes. nih.gov |

Structure

3D Structure

Properties

CAS No. |

681230-43-3 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2R,3S,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5-/m1/s1 |

InChI Key |

OSCCDBFHNMXNME-UOWFLXDJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C)O)[C@H](C(=O)O)N |

Canonical SMILES |

CC(C(C)O)C(C(=O)O)N |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Structural Characterization in Advanced Research

Systematic IUPAC Naming Conventions for D-Isoleucine, 4-hydroxy-, (4R)-

The systematic name for D-Isoleucine, 4-hydroxy-, (4R)- according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is (2R,3S,4R)-2-amino-4-hydroxy-3-methylpentanoic acid . This name precisely describes the molecular structure, indicating a five-carbon pentanoic acid backbone with an amino group at the second carbon (C2), a methyl group at the third carbon (C3), and a hydroxyl group at the fourth carbon (C4). The prefixes (2R,3S,4R) denote the absolute configuration at each of the three chiral centers, which is crucial for distinguishing it from its various stereoisomers.

Comprehensive Analysis of Chiral Centers and Absolute Configurations in 4-Hydroxyisoleucine (B15566) Stereoisomers

4-Hydroxyisoleucine possesses three chiral centers at carbons 2, 3, and 4. This results in 2³ = 8 possible stereoisomers. The specific spatial arrangement of the substituents at these chiral centers defines the absolute configuration of each stereoisomer, designated by the Cahn-Ingold-Prelog (R/S) priority rules.

Elucidation of (2R,3S,4R)- Configuration

The (2R,3S,4R)- configuration of 4-hydroxy-D-isoleucine specifies the following spatial arrangement:

At C2 (the α-carbon): The substituents (in order of priority) are the amino group (-NH2), the carboxyl group (-COOH), the C3 carbon, and the hydrogen atom. In the D-isoleucine form, the configuration is (2R).

At C3: The substituents are the C2 carbon, the C4 carbon, the methyl group (-CH3), and the hydrogen atom. The configuration is (3S).

At C4: The substituents are the hydroxyl group (-OH), the C3 carbon, the C5 carbon (methyl group), and the hydrogen atom. The configuration is (4R).

This precise three-dimensional structure is fundamental to the molecule's specific chemical and biological properties.

Comparative Stereochemical Analysis with Other 4-Hydroxyisoleucine Diastereomers

Diastereomers are stereoisomers that are not mirror images of each other. youtube.comyoutube.comlibretexts.orgyoutube.com In the context of 4-hydroxyisoleucine, this means they have different configurations at one or more, but not all, of the three chiral centers. For instance, the naturally occurring form of 4-hydroxyisoleucine, found in fenugreek seeds, is predominantly the (2S,3R,4S) isomer. researchgate.netnih.gov

A comparative analysis helps in understanding the structure-activity relationships among the different stereoisomers.

| Stereoisomer | Configuration at C2 | Configuration at C3 | Configuration at C4 | Relationship to (2R,3S,4R) |

| (2R,3S,4R)-4-Hydroxy-D-isoleucine | R | S | R | Reference Compound |

| (2S,3R,4S)-4-Hydroxy-L-isoleucine | S | R | S | Diastereomer |

| (2S,3R,4R)-4-Hydroxy-L-isoleucine | S | R | R | Diastereomer |

| (2R,3R,4S)-4-Hydroxy-D-isoleucine | R | R | S | Diastereomer researchgate.net |

Spectroscopic Techniques for Stereoisomer Differentiation

Distinguishing between the various stereoisomers of 4-hydroxyisoleucine requires sophisticated analytical techniques that are sensitive to the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the constitution and relative stereochemistry of molecules. researchgate.net The chemical shifts and coupling constants of the protons and carbons are sensitive to their spatial environment. For instance, the coupling constants between protons on adjacent chiral centers (e.g., H2-H3 and H3-H4) can provide information about their dihedral angles, which in turn helps to deduce the relative configuration. researchgate.net

Mass Spectrometry (MS): While mass spectrometry primarily provides information about the mass-to-charge ratio of a molecule and its fragments, it can be used in tandem with chiral chromatography (LC-MS/MS) to separate and identify different stereoisomers. nih.govtandfonline.comresearchgate.netnih.gov The fragmentation patterns can sometimes offer clues about the stereochemistry, although this is not always straightforward. In multiple reaction monitoring (MRM) mode, specific transitions from the precursor ion to product ions are monitored for quantification. nih.govtandfonline.com For 4-hydroxyisoleucine, the transition of m/z 148.1 → 102.1 is often used. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. harvard.eduyoutube.com This technique is particularly useful for distinguishing between enantiomers, which have mirror-image CD spectra. Each stereoisomer of 4-hydroxyisoleucine will have a unique CD spectrum, allowing for their differentiation and the determination of their absolute configuration by comparison with known standards or theoretical calculations. harvard.edu

Conformational Analysis and Stability Studies of D-Isoleucine, 4-hydroxy-, (4R)-

The biological activity of a molecule is often dictated by its preferred three-dimensional shape or conformation. Conformational analysis of D-Isoleucine, 4-hydroxy-, (4R)- involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds.

The presence of multiple substituents on the flexible pentanoic acid chain allows for various staggered and eclipsed conformations. The relative stability of these conformers is influenced by a combination of factors including:

Steric Hindrance: Repulsive interactions between bulky groups, such as the methyl and hydroxyl groups, will destabilize certain conformations.

Intramolecular Hydrogen Bonding: The hydroxyl group and the carboxyl or amino groups can form intramolecular hydrogen bonds, which can significantly stabilize specific conformations.

Gauche Interactions: Interactions between adjacent substituents in a gauche conformation can also affect stability.

Computational modeling and experimental techniques like NMR spectroscopy can be used to investigate the conformational preferences and the energy barriers between different conformers. Understanding the most stable, low-energy conformations is crucial as these are likely the biologically active forms of the molecule.

Biosynthetic and Metabolic Pathway Investigations

Postulated Biosynthetic Pathways for 4-Hydroxylated Isoleucine Derivatives in Natural Systems

The biosynthesis of 4-hydroxyisoleucine (B15566) primarily involves the direct hydroxylation of an isoleucine precursor. In nature, the (2S,3R,4S) stereoisomer of 4-hydroxyisoleucine is notably found in fenugreek (Trigonella foenum-graecum) seeds. mdpi.comnih.govresearchgate.net While the specific pathways in plants are still under investigation, significant insights have been gained from bacterial systems.

In bacteria such as Pantoea ananatis and Bacillus thuringiensis, the formation of 4-hydroxylated isoleucine derivatives is catalyzed by non-heme iron (II) and α-ketoglutarate-dependent dioxygenases (Fe(II)/α-KG DOs). researchgate.netresearchgate.net These enzymes facilitate the stereospecific hydroxylation of L-isoleucine. For instance, L-isoleucine dioxygenase (IDO) from Bacillus thuringiensis specifically catalyzes the formation of (2S,3R,4S)-4-hydroxyisoleucine from L-isoleucine. mdpi.com Another enzyme, HilA from Pantoea ananatis, is known to hydroxylate L-isoleucine at the C4' position (a methyl group) to produce 4'-hydroxyisoleucine. nih.gov The presence of such enzymes suggests a pathway where free L-isoleucine is directly oxidized to form various hydroxylated derivatives. The pathway is thought to be a crucial step in the generation of precursors for other bioactive natural products. nih.govmdpi.com

The proposed general pathway in these microbial systems involves the binding of L-isoleucine and α-ketoglutarate to the active site of the dioxygenase enzyme, followed by an oxidative process that incorporates an oxygen atom from O₂ onto the C4 carbon of isoleucine, yielding 4-hydroxyisoleucine and succinate (B1194679). mdpi.com

Enzyme-Catalyzed Hydroxylation of Isoleucine Precursors

The enzyme-catalyzed hydroxylation of isoleucine is a key reaction in the biosynthesis of 4-hydroxyisoleucine. This reaction is predominantly carried out by a superfamily of enzymes known as Fe(II)/α-ketoglutarate-dependent dioxygenases. mdpi.com These enzymes are capable of catalyzing a variety of oxidative transformations, including the hydroxylation of amino acids. mdpi.com

L-isoleucine dioxygenase (IDO) is a well-characterized enzyme from this family that demonstrates high specificity for the hydroxylation of L-aliphatic amino acids, particularly L-isoleucine, to produce 4-hydroxyisoleucine (4-HIL). mdpi.com The catalytic mechanism requires Fe(II) as a cofactor and α-ketoglutarate (α-KG) as a co-substrate. The reaction consumes molecular oxygen and results in the hydroxylation of the substrate and the conversion of α-KG to succinate and CO₂. mdpi.com

Research has identified several bacterial dioxygenases that catalyze the hydroxylation of free L-amino acids. nih.gov For example, L-isoleucine-4-hydroxylase (IDO) from Bacillus thuringiensis produces (2S,3R,4S)-4-hydroxyisoleucine. researchgate.netmdpi.com In Pantoea ananatis, a two-enzyme cascade involving HilA and HilB can lead to the formation of 4,4'-dihydroxy-L-isoleucine from L-isoleucine. nih.gov These enzymatic studies reveal a sophisticated mechanism for achieving regio- and diastereoselective C-H oxidation on the isoleucine scaffold. nih.gov

| Enzyme | Source Organism | Substrate | Product | Reference |

|---|---|---|---|---|

| L-isoleucine dioxygenase (IDO) | Bacillus thuringiensis | L-Isoleucine | (2S,3R,4S)-4-Hydroxyisoleucine | researchgate.netmdpi.com |

| HilA | Pantoea ananatis | L-Isoleucine | 4'-Hydroxy-L-isoleucine | nih.gov |

| HilB | Pantoea ananatis | 4'-Hydroxy-L-isoleucine | 4,4'-Dihydroxy-L-isoleucine | nih.gov |

| UcsF | UCS1025A biosynthesis | L-Isoleucine | 5-Hydroxy-L-isoleucine | nih.gov |

Degradation Pathways of Isoleucine and Related Hydroxylated Forms (e.g., Oxidative Deamination, β-Oxidation)

The degradation of isoleucine in many organisms, including bacteria like Pseudomonas putida, follows a pathway that breaks it down into acetyl-CoA and propionyl-CoA. nih.govnih.govnumberanalytics.com This catabolic sequence typically begins with the removal of the amino group. For D-isoleucine, this occurs via oxidative deamination, a reaction catalyzed by a D-amino acid dehydrogenase. nih.gov L-isoleucine is typically deaminated through transamination to its corresponding α-keto acid, α-keto-β-methylvalerate. numberanalytics.com

Following deamination, the resulting α-keto acid undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex (BCKDC) to form 2-methylbutyryl-CoA. numberanalytics.com The subsequent steps are analogous to the β-oxidation of fatty acids. youtube.com This involves a series of reactions including dehydrogenation, hydration, and a second dehydrogenation, ultimately leading to the cleavage of the molecule. numberanalytics.comyoutube.com

The degradation pathway for hydroxylated forms of isoleucine, such as 4-hydroxyisoleucine, is not as extensively characterized. However, it is plausible that it follows a similar catabolic logic. The initial step would likely be deamination, either oxidative or through transamination. The presence of the hydroxyl group at the C4 position may necessitate additional enzymatic steps or modified enzymes to process the molecule through the subsequent β-oxidation-like pathway. The hydroxyl group could potentially be oxidized to a keto group or be eliminated before the carbon chain is further degraded.

| Step | Reaction | Key Enzyme/Complex (for Isoleucine) | Reference |

|---|---|---|---|

| 1 | Oxidative Deamination (for D-Isoleucine) / Transamination (for L-Isoleucine) | D-amino acid dehydrogenase / Branched-chain aminotransferase (BCAT) | nih.govnumberanalytics.com |

| 2 | Oxidative Decarboxylation | Branched-chain α-keto acid dehydrogenase complex (BCKDC) | numberanalytics.com |

| 3 | β-Oxidation-like Cascade (Dehydrogenation, Hydration, etc.) | Various dehydrogenases and hydratases | youtube.com |

| 4 | Thiolytic Cleavage | β-ketothiolase | youtube.com |

Hypothetical Metabolic Interconversions among 4-Hydroxyisoleucine Stereoisomers

Direct evidence for the metabolic interconversion of 4-hydroxyisoleucine stereoisomers, including the conversion to or from D-Isoleucine, 4-hydroxy-, (4R)-, is not well-documented in the scientific literature. However, such transformations are biochemically plausible and can be hypothesized based on general enzymatic principles.

One possible mechanism for interconversion is through the action of racemases or epimerases. These enzymes catalyze the inversion of stereochemistry at a chiral center. An epimerase could potentially interconvert diastereomers by acting on one of the chiral carbons (C2, C3, or C4). For example, an enzyme could catalyze the change of configuration at the C4 position, converting a (4S)-isomer to a (4R)-isomer.

Another hypothetical pathway involves a two-step oxidation-reduction process. A dehydrogenase could oxidize the hydroxyl group at the C4 position to a keto group, forming a 4-keto-isoleucine intermediate. This intermediate, being achiral at the C4 position, could then be stereospecifically reduced by a reductase enzyme to form a different 4-hydroxyisoleucine stereoisomer. The specific stereochemical outcome would depend on the facial selectivity of the reductase.

While these pathways are speculative for 4-hydroxyisoleucine, they represent common strategies used in metabolism to interconvert stereoisomers of various metabolites. Further research is required to determine if such enzymatic machinery exists and operates on 4-hydroxyisoleucine derivatives in biological systems.

Analytical and Quantitation Methodologies in Academic Research

Chromatographic Techniques for Separation and Quantification of 4-Hydroxyisoleucine (B15566) Stereoisomers

Chromatography is the cornerstone for the analysis of 4-hydroxyisoleucine stereoisomers, enabling their separation from complex matrices and from each other.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of 4-hydroxyisoleucine. google.com While direct separation on chiral stationary phases (CSPs) remains a key strategy for resolving enantiomers, much of the published research on 4-hydroxyisoleucine focuses on reversed-phase or hydrophilic interaction liquid chromatography (HILIC) to separate its diastereomers. nih.govchiralpedia.com

Researchers have successfully used C18 reversed-phase columns, often coupled with pre-column derivatization using agents like o-phthalaldehyde (B127526) (OPA), to quantify the compound with fluorescence detection. researchgate.netiajps.comresearchgate.net A significant finding in these studies is the observed interconversion between the major and minor isomers in standard solutions. jmp.irresearchgate.net This necessitates the summation of the area under the curve (AUC) for both isomer peaks to ensure accurate quantification. researchgate.netresearchgate.net

A rapid HILIC-LC-MS/MS method has also been developed using a ZIC-cHILIC column, which effectively separates 4-hydroxyisoleucine from endogenous interferences in human plasma, a critical requirement for pharmacokinetic studies. nih.govresearchgate.net This method achieved isocratic separation using a mobile phase of 0.1% formic acid in water and acetonitrile. nih.govresearchgate.net

The table below summarizes HPLC methods used for the analysis of 4-hydroxyisoleucine.

| Technique | Column | Mobile Phase | Derivatization | Detection | Key Findings | Reference |

| HPLC | C18 Reverse Phase | Gradient: Sodium acetate (B1210297) (0.1M, pH 6.95), methanol, tetrahydrofuran | o-Phthalaldehyde (OPA) | Fluorescence (λex=330nm, λem=440nm) | Identified and quantified major and minor isomers; noted interconversion in solution. | researchgate.net |

| HPLC | C18 Reverse Phase | Gradient: Sodium acetate (65mmol, pH 5.7), tetrahydrofuran, methanol | - | Fluorescence | Confirmed presence of 4-hydroxyisoleucine with a retention time of ~8.1-8.2 min. | iajps.comresearchgate.net |

| HILIC | ZIC-cHILIC | Isocratic: 0.1% formic acid in water:acetonitrile (20:80, v/v) | - | Tandem Mass Spectrometry (MS/MS) | Separated compound from endogenous plasma interferences; linearity from 50-2000 ng/mL. | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, chemical derivatization is required to increase their volatility. While GC-MS has been used to analyze various compounds in fenugreek extracts, its specific application for the isomeric analysis of 4-hydroxyisoleucine is less detailed in the literature than HPLC methods. frontiersin.org

The general methodology involves derivatizing the analyte to create a volatile ester, such as a pentafluorobenzyl (PFB) ester, which can then be analyzed by GC-MS. mdpi.com This technique is highly sensitive and can separate isomers based on their different interactions with the GC column's stationary phase. For instance, specialized columns like the Agilent Select FAME, which has a cyanopropyl stationary phase, are designed to separate cis and trans isomers of fatty acids and could be adapted for amino acid isomer analysis. mdpi.com The mass spectrometer provides definitive structural information and allows for quantitative analysis, often using selected ion monitoring (SIM) for enhanced sensitivity. frontiersin.org

Thin-Layer Chromatography (TLC) for Isomer Detection

Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), serves as a simple, rapid, and cost-effective method for the detection and quantification of 4-hydroxyisoleucine. researchgate.net It is especially useful for routine quality control of fenugreek raw materials and extracts. phytojournal.comresearchgate.net

Studies have established validated HPTLC methods where the compound is separated on silica (B1680970) gel plates. researchgate.net Detection is typically achieved by spraying the plate with a ninhydrin (B49086) solution, which reacts with the amino acid to produce a colored spot. iajps.com Densitometric scanning of these spots allows for accurate quantification. researchgate.netresearchgate.net Research has also shown that TLC can be used to separate the different isomers of 4-hydroxyisoleucine and their corresponding lactone forms, which can form in acidic conditions. thieme-connect.com

The table below details parameters from published TLC/HPTLC methods.

| Technique | Stationary Phase | Mobile Phase | Derivatization/Detection | Rf Value | Key Findings | Reference |

| HPTLC | Silica Gel GF254 | n-butanol:methanol:acetic acid:water (4:1.5:1:1, v/v) | Ninhydrin reagent; scanned at 395 nm | - | Developed a validated method for simultaneous quantification of trigonelline (B31793) and 4-hydroxyisoleucine. | researchgate.net |

| HPTLC | Silica Gel | Butanol:acetic acid:water (4:1:1, v/v/v) | Ninhydrin reagent; scanned at 570 nm | 0.45 | Confirmed the presence of 4-hydroxyisoleucine in seed extracts. | iajps.comresearchgate.net |

| HPTLC | - | - | Densitometry | 0.36 | Achieved a limit of quantitation of 160 ng/spot. | phytojournal.com |

| TLC | - | - | - | - | Demonstrated separation of various isomers and their lactone forms. | thieme-connect.com |

Advanced Mass Spectrometry for Structural Confirmation and Isomer Discrimination

Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is indispensable for the unambiguous structural confirmation and sensitive quantification of 4-hydroxyisoleucine. nih.gov Electrospray ionization (ESI) in the positive ion mode is typically used, which generates the protonated molecule [M+H]⁺ at an m/z of approximately 148.1. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) is employed for structural elucidation and to provide specificity in complex biological samples. nih.gov By selecting the parent ion (m/z 148.1) and inducing fragmentation, a characteristic product ion spectrum is generated. The transition of m/z 148.1 → 102.1 is commonly used for quantification in multiple reaction monitoring (MRM) mode, as it offers high specificity and sensitivity, effectively discriminating the analyte from background interferences in plasma. nih.govresearchgate.net The fragmentation pattern provides crucial information about the molecule's structure. researchgate.net Furthermore, computational studies using Density Functional Theory (DFT) have been performed to analyze the structures of the various isomers of 4-hydroxyisoleucine, providing theoretical support to experimental findings. nih.govfrontiersin.org

Enantiomeric Excess Determination Methods in Synthetic and Biological Contexts

The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is fundamental in synthetic chemistry and pharmacology. For 4-hydroxyisoleucine, which has multiple stereoisomers, determining the relative proportions of each is crucial.

The primary methods for determining enantiomeric and diastereomeric purity are chiral chromatographic techniques, as described in section 5.1.1. By using a chiral stationary phase (or a chiral mobile phase additive), the different stereoisomers can be separated into distinct peaks. The enantiomeric excess is then calculated from the integrated areas of these peaks.

Mass spectrometry also offers innovative methods for chiral analysis. One such technique involves ion/molecule reactions within the mass spectrometer. ucdavis.edu In this approach, protonated complexes of the amino acid enantiomers are formed with a chiral host, such as β-cyclodextrin, using electrospray ionization. The rates at which these diastereomeric complexes react with a background gas can differ depending on the chirality of the amino acid. By measuring these reaction rates, a calibration curve can be constructed to determine the enantiomeric excess in a mixture. ucdavis.edu Another approach involves using exciton-coupled circular dichroism (ECCD), where the binding of a chiral guest to an achiral host creates a complex with a measurable CD signal, the sign and magnitude of which can be used to determine the configuration and enantiomeric excess of the guest molecule. nih.gov

Theoretical and Computational Studies of D Isoleucine, 4 Hydroxy , 4r

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to determine the optimized molecular structure and electronic properties of 4-hydroxyisoleucine (B15566) isomers. nih.gov DFT studies help in understanding the fundamental aspects of the molecule's behavior.

Recent research utilized DFT to analyze the physicochemical and pharmacokinetic properties of 4-hydroxyisoleucine. nih.gov These calculations provide insights into parameters like molecular volume, the number of hydrogen bond donors and acceptors, and the fraction of sp³ hybridized carbons, all of which are crucial for predicting a molecule's behavior in a biological system. nih.gov

A 2023 study performed a detailed DFT analysis of 4-hydroxyisoleucine, providing support for its drug-like properties. The study calculated various physicochemical parameters that are important for oral drug development. nih.govfrontiersin.org

Table 1: Calculated Physicochemical Properties of 4-Hydroxyisoleucine

| Property | Value | Optimal Range |

|---|---|---|

| Molecular Weight ( g/mol ) | 147.09 | 100-600 |

| LogP | -2.63 | 0-3 |

| LogS (Aqueous Solubility) | 0.06 | -4 to 0.5 log mol/L |

| Number of Hydrogen Bond Acceptors | 4 | 0-12 |

| Number of Hydrogen Bond Donors | 4 | 0-7 |

| Number of Rotatable Bonds | 3 | 0-11 |

This table is based on data from a 2023 computational study. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are powerful tools for studying the conformational stability and dynamics of molecules like (4R)-4-hydroxy-D-isoleucine and its stereoisomers. nih.govnih.gov These simulations can reveal how the molecule moves and changes shape over time, which is crucial for understanding its biological activity.

While specific MD simulation studies exclusively on (4R)-4-hydroxy-D-isoleucine are not extensively documented in the provided results, the principles of MD are broadly applicable. For instance, MD simulations have been used to investigate how competing interactions with surfaces and other molecules in a solution can affect the stability and dynamics of proteins, a concept that is also relevant to smaller molecules like amino acid derivatives. nih.gov Such simulations can provide information on root-mean-square fluctuation (RMSF) to measure molecular dynamics. nih.gov

The conformational landscape of a molecule dictates its interactions with biological targets. Understanding the different stable conformations and the energy barriers between them is key to explaining the molecule's function. washington.edu

Ab Initio and DFT Studies on Reaction Mechanisms in Synthesis or Degradation

Ab initio and DFT methods are instrumental in elucidating the reaction mechanisms involved in the synthesis and degradation of complex molecules. While specific studies focusing on the reaction mechanisms of (4R)-4-hydroxy-D-isoleucine are not detailed in the search results, the general applicability of these computational methods is well-established.

For example, DFT calculations can be used to model the transition states of a reaction, providing insight into the energy barriers and the most likely reaction pathways. This is particularly important in stereoselective synthesis, where controlling the formation of a specific isomer like (4R)-4-hydroxy-D-isoleucine is the primary goal. researchgate.net

Furthermore, understanding the degradation pathways is crucial for determining the stability of the compound under various conditions. Computational studies can predict potential degradation products and the mechanisms by which they are formed.

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies) for D-Isoleucine, 4-hydroxy-, (4R)-

Computational methods are increasingly used to predict spectroscopic signatures, such as NMR chemical shifts and vibrational frequencies. nih.gov These predictions can aid in the identification and characterization of molecules like (4R)-4-hydroxy-D-isoleucine.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved through various computational techniques, including DFT and machine learning models. d-nb.infoidc-online.comnih.gov These methods have shown considerable success in predicting chemical shifts with reasonable accuracy, which can be a valuable tool for structure elucidation. nih.gov For instance, graph neural networks have been developed to predict chemical shifts and have demonstrated performance comparable to or exceeding traditional methods. nih.gov

Vibrational frequencies, which are measured by techniques like FT-IR and FT-Raman spectroscopy, can also be computed using DFT. nih.gov The calculated frequencies, after appropriate scaling, can be compared with experimental spectra to confirm the structure of the molecule. Potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific atomic motions within the molecule. nih.gov

Computational Exploration of Stereochemical Preferences and Energetics

Computational chemistry provides a powerful platform to explore the stereochemical preferences and energetics of different isomers of 4-hydroxyisoleucine. researchgate.net The relative stability of the various diastereomers and enantiomers can be determined by calculating their energies using methods like DFT.

A computational study on the energetics of seven isomers of 4-hydroxyisoleucine revealed that the different isomers are quite close in energy. researchgate.net The energy differences between the most stable isomer and the others were found to be within a few kcal/mol. researchgate.net This information is critical for understanding the natural abundance of these isomers and for designing synthetic routes that favor the formation of the desired stereoisomer.

The study of stereochemistry is fundamental to understanding the biological activity of chiral molecules, as different stereoisomers can have vastly different pharmacological effects. nih.govnih.gov Computational exploration of the potential energy surface can help to rationalize these differences by providing insights into the three-dimensional structures and relative stabilities of the isomers.

Biological Relevance in Fundamental Research Excluding Clinical, Dosage, Safety

Investigation of Enzyme Substrate Specificity for 4-Hydroxylated Isoleucine Isomers (e.g., Dioxygenases, Transaminases)

The stereochemistry of 4-hydroxyisoleucine (B15566) isomers plays a critical role in their recognition and processing by enzymes. Research into enzyme substrate specificity highlights the high degree of selectivity that governs these interactions.

Dioxygenases: L-isoleucine dioxygenase (IDO), a Fe(II)/α-ketoglutarate-dependent dioxygenase (Fe(II)/α-KG DO), demonstrates remarkable specificity. nih.gov IDO, identified in bacteria such as Bacillus thuringiensis, catalyzes the hydroxylation of L-isoleucine to produce (2S, 3R, 4S)-4-hydroxyisoleucine. nih.govnih.gov The enzyme's active site is structured to precisely orient the L-isoleucine substrate for hydroxylation at the C4 position. nih.gov Studies involving molecular dynamics simulations have shown that the distance between the iron center (Fe2+), the co-substrate α-ketoglutarate, and the fourth carbon of L-isoleucine is crucial for the catalytic activity. nih.gov While the wild-type IDO shows high activity for L-isoleucine, it has no detectable activity towards aromatic amino acids. nih.gov However, through targeted mutagenesis, the substrate specificity of IDO can be altered, indicating that the enzyme's active site architecture is the primary determinant of its substrate scope. nih.gov

Transaminases: Transaminases are another class of enzymes whose interactions with 4-hydroxyisoleucine are of research interest. In a biosynthetic context, 4-hydroxyisoleucine can be synthesized through a coupled reaction involving an aldolase (B8822740) and a transaminase. nih.govtandfonline.com For instance, Arthrobacter simplex can produce 4-hydroxyisoleucine from acetaldehyde (B116499), α-ketobutyrate, and L-glutamate when coupled with a branched-chain amino acid transaminase from Escherichia coli. nih.govtandfonline.com

The substrate specificity of D-amino acid transaminases (DAATs) is also a subject of investigation. These enzymes catalyze the reversible transfer of an amino group from a D-amino acid to a keto acid. While some DAATs have a narrow substrate range, others exhibit broad specificity. mdpi.com For example, a transaminase from Blastococcus saxobsidens shows the highest activity with D-glutamate and its corresponding keto acid, α-ketoglutarate, but can also process other D-amino acids. mdpi.com The enantioselectivity of these enzymes is often high, producing D-amino acids with excellent purity. mdpi.com The study of how DAATs interact with various substrates, including hydroxylated D-amino acids like D-isoleucine isomers, is essential for understanding their biological roles and potential applications in biocatalysis.

| Enzyme Class | Specific Enzyme (Source) | Substrate(s) | Product(s) | Key Research Finding |

|---|---|---|---|---|

| Dioxygenase | L-isoleucine dioxygenase (IDO) (Bacillus thuringiensis) | L-isoleucine, α-ketoglutarate | (2S, 3R, 4S)-4-hydroxyisoleucine, Succinate (B1194679) | Highly specific for the L-isomer of isoleucine; no activity on aromatic amino acids. nih.govnih.gov |

| Transaminase | Branched-chain amino acid transaminase (Escherichia coli) | Intermediate from aldol (B89426) condensation, L-glutamate | 4-hydroxyisoleucine | Functions in a coupled reaction to synthesize 4-hydroxyisoleucine. nih.govtandfonline.com |

| Transaminase | D-amino acid transaminase (DAAT) (Blastococcus saxobsidens) | D-amino acids (e.g., D-glutamate), α-keto acids | α-keto acids, D-amino acids (e.g., D-leucine) | Exhibits varied substrate specificity, with high enantioselectivity for D-isomers. mdpi.com |

Role as a Metabolite in Specific Microbial Pathways

4-Hydroxyisoleucine isomers are involved in the metabolic activities of certain microorganisms, where they can serve as intermediates or signaling molecules.

In some bacteria, the synthesis of 4-hydroxyisoleucine is linked to central metabolic pathways. For example, the reaction catalyzed by L-isoleucine dioxygenase (IDO) is coupled with the oxidation of α-ketoglutarate to succinate. nih.gov This coupling allows the hydroxylation of L-isoleucine to shunt a blocked Tricarboxylic Acid (TCA) cycle, thereby linking the production of 4-hydroxyisoleucine directly to cell growth and survival mechanisms. nih.govresearchgate.net

The isoleucine biosynthesis pathway itself can be utilized by microorganisms to maintain redox homeostasis. In the purple non-sulfur bacterium Rhodospirillum rubrum, this pathway appears to help regenerate reduced cofactors under conditions of light stress. nih.gov Furthermore, when isoleucine is supplied externally to R. rubrum, it can be degraded, as evidenced by the appearance of its deaminated product, 3-methyl-2-oxopentanoate, in the culture medium. nih.gov

The production of D-amino acids, including D-isomers of branched-chain amino acids, is also a feature of microbial metabolism. Various species of lactic acid bacteria, such as Lactobacillus and Leuconostoc, are known to produce D-leucine and D-allo-isoleucine. frontiersin.org This production is facilitated by enzymes like isoleucine 2-epimerase, which can interconvert L-isomers and D-isomers of isoleucine. frontiersin.org The presence of these D-amino acids in the microbial environment suggests they may play roles in cell-cell signaling or other physiological processes. frontiersin.org

Occurrence and Distribution in Biological Systems

4-Hydroxyisoleucine is a nonproteinogenic amino acid found in a limited number of biological sources, including specific plants and microorganisms.

Plant Sources: The most well-documented natural source of 4-hydroxyisoleucine is the seed of the fenugreek plant (Trigonella foenum-graecum). nih.govnih.gov It was first isolated from these seeds, where it exists primarily as the (2S, 3R, 4S)-L-isomer. The concentration in fenugreek seeds is relatively low, with about 150 mg of 4-hydroxyisoleucine extractable from 1 kg of seeds. nih.gov The compound has also been reported in certain mushrooms. nih.gov

Microbial Production: Several microorganisms have been identified that can produce 4-hydroxyisoleucine. Bacillus thuringiensis, a soil bacterium, was the first microorganism reported to produce 4-hydroxyisoleucine via the L-isoleucine dioxygenase enzyme. nih.gov The bacterium Arthrobacter simplex has also been shown to synthesize 4-hydroxyisoleucine through an aldolase-transaminase coupling reaction. nih.govtandfonline.com Furthermore, various species of lactic acid bacteria are known to produce D-branched-chain amino acids, including D-allo-isoleucine, through the action of enzymes like isoleucine 2-epimerase. frontiersin.org This demonstrates that while the L-isomer of 4-hydroxyisoleucine is prominent in plants like fenugreek, both L- and D-isomers are part of the metabolic landscape of the microbial world.

| Biological System | Specific Source | Isomer(s) Found/Produced | Reference |

|---|---|---|---|

| Plants | Fenugreek Seeds (Trigonella foenum-graecum) | (2S, 3R, 4S)-4-hydroxy-L-isoleucine | nih.govnih.gov |

| Fungi | Certain mushrooms | 4-hydroxyisoleucine (isomer often not specified) | nih.gov |

| Microorganisms | Bacillus thuringiensis | (2S, 3R, 4S)-4-hydroxy-L-isoleucine | nih.gov |

| Arthrobacter simplex | 4-hydroxyisoleucine | nih.govtandfonline.com | |

| Lactic Acid Bacteria (e.g., Lactobacillus) | D-allo-isoleucine | frontiersin.org |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Routes for D-Isoleucine, 4-hydroxy-, (4R)-

The biological activity of 4-hydroxyisoleucine (B15566) is highly dependent on its stereochemistry, making the development of precise, stereoselective synthetic methods a critical area of research. While the naturally abundant isomer, (2S,3R,4S)-4-hydroxyisoleucine, has been the primary focus, creating specific stereoisomers like (4R)-4-hydroxy-D-isoleucine is essential for probing structure-activity relationships and exploring novel biological functions.

Future research is focused on overcoming the challenges of controlling the multiple chiral centers in the molecule. A key area of development is the design of transition metal-free synthetic routes, which are often more cost-effective and environmentally benign. For instance, recent streamlined syntheses for related dihydroxyisoleucine analogues have been developed that avoid transition metals and are suitable for producing significant quantities for further research. acs.org Methodologies that utilize chiral auxiliaries or asymmetric catalysis are being explored to achieve high diastereoselectivity and enantioselectivity. One reported approach achieved total stereochemical control in a four-step synthesis of a (3R,4R,5R)-4-hydroxyisoleucine lactone, with a key intermediate derived from an aldol (B89426) dehydration reaction. researchgate.net The development of synthetic routes with an estimated high ease of synthesis, as indicated by low Synthetic Accessibility scores (SAscore), is also a guiding principle in this field. researchgate.netfrontiersin.org These advanced synthetic strategies will be instrumental in providing pure samples of specific stereoisomers, including (4R)-4-hydroxy-D-isoleucine, enabling a more precise evaluation of their individual properties.

Discovery and Characterization of Novel Enzymes Involved in 4-Hydroxyisoleucine Metabolism

The metabolic pathways of 4-hydroxyisoleucine are not yet fully understood, particularly regarding the enzymes that govern its synthesis and degradation. nih.gov While this amino acid is not found in mammalian tissues, understanding its metabolism is crucial for evaluating its pharmacokinetic profile. researchgate.netnih.govresearchgate.net Emerging research is centered on identifying and characterizing the enzymes responsible for its formation in plants like fenugreek (Trigonella foenum-graecum).

A promising area of investigation involves non-heme iron dioxygenases (NHDs), which are known to catalyze the C-H oxidation of amino acids with high regio- and stereoselectivity. nih.gov Enzymes such as L-isoleucine dioxygenase (IDO) and those from the Hil (hydroxylation of isoleucine) operon have been identified to hydroxylate L-isoleucine at specific positions. nih.gov For example, L-isoleucine-4'-dioxygenase from Pantoea ananatis is part of a dihydroxylation cascade. nih.gov Future work will likely focus on discovering novel dioxygenases from fenugreek and other organisms that can produce the various stereoisomers of 4-hydroxyisoleucine. Furthermore, investigating the potential for these enzymes to act on D-amino acid substrates could reveal pathways for the biosynthesis of D-isoleucine derivatives. Characterizing these enzymes will not only elucidate the metabolic fate of 4-hydroxyisoleucine but also provide powerful biocatalytic tools for its stereoselective synthesis.

Advanced Computational Modeling for Precise Prediction of Stereochemical Properties and Reaction Pathways

Computational chemistry and pharmacology are becoming indispensable tools for predicting the properties of complex molecules like 4-hydroxyisoleucine. researchgate.netnih.govfrontiersin.org Advanced computational models, particularly those based on Density Functional Theory (DFT), allow for the precise calculation of the physicochemical and pharmacokinetic properties of different stereoisomers. nih.gov These methods can predict parameters such as aqueous solubility, cell permeability, and interactions with metabolic enzymes. researchgate.netnih.govfrontiersin.org

Recent studies have used DFT to optimize the structures of various 4-hydroxyisoleucine isomers and calculate their relative energies, as well as their HOMO/LUMO energy gaps, which relate to their kinetic stability and chemical reactivity. nih.govfrontiersin.org For example, analyses of seven different isomers showed that they are all quite close in energy to the global minimum isomer, differing by only 0.09 to 2.89 kcal/mol. frontiersin.orgresearchgate.net This suggests that multiple isomers could potentially exist in equilibrium under certain conditions.

Future research will likely employ more sophisticated computational techniques, such as molecular dynamics simulations and generative AI modeling, to predict how specific isomers, including (4R)-4-hydroxy-D-isoleucine, interact with biological targets like enzymes and receptors. explorationpub.com These models can help in designing novel derivatives with enhanced activity and provide a deeper understanding of the reaction pathways involved in their synthesis and metabolism. explorationpub.com

| Property | Predicted Value | Optimal Range | Reference |

| Molecular Weight | 147.09 g/mol | 100–600 | frontiersin.org |

| Topological Polar Surface Area (TPSA) | 83.55 Ų | N/A | nih.govfrontiersin.org |

| Aqueous Solubility (logS) | 0.06 | -4 to 0.5 log mol/L | nih.govfrontiersin.org |

| Hydrogen Bond Acceptors | 4 | 0–12 | frontiersin.orgnih.gov |

| Hydrogen Bond Donors | 4 | 0–7 | nih.gov |

| Rotatable Bonds | 3 | 0–11 | nih.gov |

Table 1: Predicted Physicochemical Properties of 4-Hydroxyisoleucine

Exploration of Stereoisomer-Specific Interactions in Biological Systems at a Fundamental Level

A critical frontier in 4-hydroxyisoleucine research is understanding how different stereoisomers interact with biological systems at the molecular level. It is well-established that the biological effects of this compound are highly stereospecific. For example, studies on insulin secretion have shown that the major isomer found in fenugreek, (2S,3R,4S)-4-hydroxyisoleucine, is a potent potentiator of glucose-induced insulin release, while the minor (2R,3R,4S) isomer is inactive in this regard. researchgate.netnih.gov

This high degree of specificity suggests that the molecule's three-dimensional arrangement is crucial for its interaction with a specific biological target. Research has indicated that the insulinotropic properties require the alpha-carbon to be in the S-configuration, full methylation, and hydroxylation at the gamma-carbon. nih.gov Future fundamental research will aim to identify the precise receptors or enzymes that mediate these effects. Techniques such as X-ray crystallography of ligand-protein complexes and advanced molecular docking studies could reveal the specific binding interactions. nih.gov Understanding why one stereoisomer is active while another is not provides fundamental insights into molecular recognition in biological systems and is essential for the rational design of new therapeutic agents based on the 4-hydroxyisoleucine scaffold.

Research into the Ecological or Chemotaxonomic Significance of Specific 4-Hydroxyisoleucine Stereoisomers

The presence of 4-hydroxyisoleucine is restricted to a few plant species, most notably fenugreek (Trigonella foenum-graecum), where it can constitute up to 80% of the total free amino acids. nih.govnih.gov This unusual and abundant accumulation of a non-proteinogenic amino acid strongly suggests it has a specific ecological or chemotaxonomic significance for the plant. researchgate.net However, its precise role in the plant's life cycle remains an open area of investigation.

Future research could explore several hypotheses. The compound may serve as a defense molecule against herbivores or pathogens, a nitrogen storage compound, or an allelopathic agent that influences the growth of neighboring plants. The existence of multiple stereoisomers, such as the major (2S, 3R, 4S) and minor (2R, 3R, 4S) forms, adds another layer of complexity. jmp.ir It is possible that different isomers serve different ecological functions or that their ratio is a chemotaxonomic marker for specific varieties or geographic origins of fenugreek. jmp.ir Investigating the biosynthesis, transport, and physiological effects of these specific isomers within the plant and its ecosystem will provide valuable insights into the chemical ecology of specialized metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.